2-(4-acetamidophenyl)-N,N-dimethylacetamide
Description
2-(4-Acetamidophenyl)-N,N-dimethylacetamide is an acetamide derivative featuring a 4-acetamidophenyl group attached to an N,N-dimethylacetamide moiety. This structure combines aromatic and polar amide functionalities, making it relevant in pharmaceutical and materials research. The compound’s synthesis often involves condensation reactions, such as cyclocondensation of thiourea precursors with bromoacetate derivatives, as seen in related compounds (e.g., N-(4-acetamidophenyl)-N'-phenylthiourea cyclization to form thiazolidinones) . Its structural flexibility allows for modifications that influence solubility, crystallinity, and bioactivity.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIKBZBMLNQONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Ester Activation : The ethyl ester group undergoes nucleophilic attack by dimethylamine, facilitated by the polar aprotic nature of THF.
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Amide Formation : Methanol acts as a proton donor, stabilizing intermediates during the displacement reaction.
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Workup : Post-reaction concentration and silica gel chromatography yield the purified product.
Optimization Insights :
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Temperature : Room temperature (20°C) minimizes side reactions like hydrolysis of the acetamide group.
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Stoichiometry : A 1.2:1 molar ratio of dimethylamine to ester ensures complete conversion, though excess amine necessitates careful purification.
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Yield : 24% (benchmarked against analogous syntheses), suggesting opportunities for catalyst incorporation.
Direct Amidation Using Acetyl Chloride and Dimethylamine
A high-yield route employs 4-acetamidophenylacetyl chloride and dimethylamine in the presence of a zirconium-modified nanoscale solid alkali catalyst.
Synthetic Protocol
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Acyl Chloride Preparation : 4-Acetamidophenylacetic acid is treated with thionyl chloride to form the corresponding acyl chloride.
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Catalytic Amidation : The acyl chloride reacts with dimethylamine in diethyl ether at 20°C for 5 hours under nitrogen.
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Purification : Distillation at 165°C followed by ethanol recrystallization yields 98.5% pure product.
Advantages :
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Catalyst Efficiency : The solid alkali catalyst enhances reaction kinetics and is recyclable, reducing costs.
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Scalability : Continuous distillation accommodates industrial-scale production.
Table 1: Comparative Analysis of Amidation Methods
Innovative Patent-Based Synthesis via Formaldehyde-Formic Acid Mediation
A 2024 Chinese patent (CN103787906A) discloses a novel pathway using formaldehyde , formic acid , and N-methylacetamide under titanium-silicon molecular sieve catalysis.
Key Steps
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Intermediate Generation : Formic acid and formaldehyde react at 60°C to form an active methylene intermediate.
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N-Methylacetamide Functionalization : The intermediate methylates N-methylacetamide at 50–65°C over 2–6 hours.
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Distillation : Reduced-pressure distillation at 164–166°C isolates the product with 99% purity.
Unique Benefits :
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Environmental Safety : Aqueous solvent systems replace hazardous organic solvents.
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Low Energy Demand : Reactions proceed below 100°C, contrasting traditional high-temperature methods.
Challenges :
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Byproduct Formation : Excess formaldehyde may generate hydroxymethyl derivatives, necessitating precise stoichiometric control.
Acetylation of 4-Aminophenyl-N,N-Dimethylacetamide
A two-step acetylation strategy modifies the amine group post-amidation:
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Synthesis of 4-Aminophenyl-N,N-Dimethylacetamide : Reacting 4-nitrophenylacetic acid with dimethylamine under hydrogenation conditions.
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Acetylation : Treating the amine with acetic anhydride in dichloromethane at 0°C.
Critical Considerations :
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Protection-Deprotection : The nitro group must be reduced to amine without degrading the dimethylacetamide moiety.
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Selectivity : Acetic anhydride selectively acetylates the aromatic amine over the tertiary amide.
Emerging Trends in Green Synthesis
Recent advances emphasize solvent-free mechanochemical synthesis and enzyme-catalyzed amidation to enhance sustainability. For example, ball-milling 4-acetamidophenylacetic acid with dimethylamine carbonate achieves 85% yield in 2 hours without solvents .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound 2-(4-acetamidophenyl)-N,N-dimethylacetamide contains two reactive moieties:
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Amide group (N,N-dimethylacetamide)
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Acetamidophenyl substituent (aromatic ring with acetamide functionality)
These groups participate in distinct reaction pathways, influenced by their electronic and steric properties.
Hydrolysis of the Amide Group
Reaction Type : Acidic or basic hydrolysis of the amide bond.
Mechanism :
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Under acidic conditions (e.g., HCl/H₂O), the amide hydrolyzes to form acetic acid and dimethylamine hydrochloride .
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Basic conditions (e.g., NaOH) typically do not hydrolyze amides as readily, but prolonged exposure may lead to cleavage .
Relevance : This reaction is critical for understanding degradation pathways in biological or environmental systems.
Electrophilic Aromatic Substitution
Reaction Type : Substitution reactions on the aromatic ring.
Key Features :
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The acetamidophenyl group directs electrophiles to meta-positions due to the electron-withdrawing effect of the acetamide group.
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Reagents : Nitration agents (e.g., HNO₃/H₂SO₄), halogenation reagents (e.g., Cl₂/FeCl₃).
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Products : Substituted acetamidophenyl derivatives (e.g., 3-nitroacetamidophenyl compounds).
Supporting Data :
| Reaction Type | Reagent | Positional Selectivity | Product Example |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta | 3-Nitroacetamidophenyl |
| Bromination | Br₂/FeBr₃ | Meta | 3-Bromoacetamidophenyl |
Nucleophilic Substitution Reactions
Reaction Type : Substitution at the aromatic ring or amide nitrogen.
Key Features :
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Aromatic ring : Activated toward nucleophilic substitution under specific conditions (e.g., strong bases).
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Amide nitrogen : Can act as a leaving group in certain coupling reactions.
Example :
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SNAr (Nucleophilic Aromatic Substitution) : Requires deprotonation of the aromatic ring (e.g., with strong bases like NaH) to generate reactive intermediates.
Coupling Reactions
Reaction Type : Amide coupling or cross-coupling.
Key Features :
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The N,N-dimethylacetamide moiety can act as a dimethylamine source in reactions with carbodiimides (e.g., CDI), enabling the formation of new amides .
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Mechanism :
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CDI activation : Forms an intermediate with the carboxylic acid.
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Nucleophilic attack : Dimethylamine from DMAC reacts with the activated acid to form the amide.
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Supporting Data :
| Reagent | Reaction Conditions | Yield | Product |
|---|---|---|---|
| CDI, DMAC | 160–165°C | High (>80%) | N,N-Dimethylamides |
| LiCl/DMAc | Solvent for cellulose | N/A | Molecular dispersion of cellulose |
Thermal Stability and Decomposition
Key Features :
Scientific Research Applications
Pharmacological Applications
1.1 Drug Formulation and Delivery
DMAC serves as a solvent and carrier in the formulation of various pharmaceutical drugs. Its ability to dissolve a wide range of compounds makes it an ideal candidate for intravenous drug formulations. For instance, studies have shown that DMAC can effectively solubilize alkylating agents like busulfan, which is used in chemotherapy for blood cancers. In clinical settings, plasma concentrations of DMAC were measured to assess exposure levels during treatment, highlighting its role in drug delivery systems .
1.2 Anticancer Research
Research has indicated that DMAC may have potential applications in anticancer therapies. Its derivatives have been studied for their cytotoxic effects on cancer cell lines. The compound's ability to penetrate cellular membranes enhances its efficacy as a therapeutic agent. In vitro studies have demonstrated that DMAC derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer treatment protocols .
Toxicological Studies
2.1 Occupational Exposure Assessment
DMAC is also significant in toxicological research, particularly regarding occupational exposure. Studies have assessed the health effects of DMAC exposure among workers in industries such as acrylic fiber manufacturing. Biological monitoring has shown correlations between airborne concentrations of DMAC and urinary metabolites like N-methylacetamide, which serve as biomarkers for exposure assessment .
2.2 Developmental Toxicity Studies
Various studies have investigated the developmental toxicity of DMAC through animal models. Research indicates that high doses can lead to teratogenic effects, including malformations in fetal development. These findings are crucial for understanding the safety profiles of DMAC and its derivatives when used in industrial applications or drug formulations .
Industrial Applications
3.1 Solvent Properties
DMAC is widely utilized as a solvent in chemical synthesis and industrial processes due to its excellent solvating properties for polar and non-polar compounds. Its ability to dissolve polymers and other complex molecules makes it valuable in the production of synthetic fibers and plastics .
3.2 Chemical Synthesis
In organic chemistry, DMAC is employed as a reagent in various synthetic pathways, including acylation reactions and the synthesis of amides. Its role as a solvent facilitates reactions that require specific temperature conditions and solubility parameters, thus enhancing yield and purity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N,N-dimethylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to acetaminophen . This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways. Additionally, the compound may interact with other molecular targets and pathways, contributing to its analgesic and antipyretic effects.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
- 2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide (CAS 6333-39-7): This compound substitutes the 4-acetamidophenyl group with a 2,4-dichlorophenoxy chain. The electron-withdrawing chlorine atoms enhance lipophilicity, making it a herbicide analog (e.g., 2,4-D dimethylamine analog). Its molecular weight (248.11 g/mol) is lower than the target compound (236.27 g/mol), reflecting differences in substituent mass and polarity .
- 2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide (CAS 1249677-08-4): The 4-amino-3-fluorophenoxy group introduces hydrogen-bonding capacity and electronegativity. The fluorine atom may improve bioavailability in therapeutic applications, contrasting with the acetamidophenyl group’s acetylated amine, which reduces metabolic degradation .
Derivatives with Heterocyclic Modifications
- Molecular docking studies suggest strong interactions with biological targets, such as enzymes involved in inflammation or cancer .
Crystallographic and Thermophysical Comparisons
- Nitro-Biphenyl Dimethylacetamide Derivatives (e.g., NO2-Bi-1-S-DMAc): Crystal structures reveal that longer alkyl chains between the biphenyl and acetamide groups (e.g., hexanoic acid linkers in NO2-Bi-5-S-DMAc) reduce packing efficiency, lowering melting points compared to shorter-chain analogs .
- Solubility in Binary Mixtures: N,N-Dimethylacetamide (DMA) derivatives exhibit high solubility in organic solvents like dimethylformamide (DMF) and propylene glycol. However, substituents like the 4-acetamidophenyl group may reduce solubility in non-polar solvents due to increased hydrogen bonding .
Data Table: Key Properties of Selected Compounds
Biological Activity
2-(4-Acetamidophenyl)-N,N-dimethylacetamide, also known as a derivative of dimethylacetamide, has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological systems, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an acetamido group attached to a phenyl ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, potentially reducing inflammation and pain.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for treating infections.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Properties : A study demonstrated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong efficacy against pathogens.
- Anti-inflammatory Effects : In vitro experiments showed that the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
- Cancer Research : A recent investigation into the anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines. Mechanistic studies indicated that it activates caspase pathways, promoting apoptosis.
- Thyroid Function : Research exploring the anti-thyroid activity found that the compound could inhibit the biosynthesis of thyroid hormones by interfering with iodine incorporation into thyroglobulin, suggesting a novel therapeutic avenue for thyroid-related disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-acetamidophenyl)-N,N-dimethylacetamide, and what experimental parameters are critical for optimizing yield?
- Methodology : A two-step approach is often employed:
- Step 1 : Acetylation of 4-aminophenol using acetic anhydride to form 4-acetamidophenol .
- Step 2 : Reaction of 4-acetamidophenol with chloroacetyl chloride, followed by dimethylamine substitution. Key parameters include temperature control (<5°C during acylation to prevent side reactions) and solvent selection (e.g., dichloromethane for improved miscibility) .
- Yield Optimization : Use excess dimethylamine (1.5 equivalents) and monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane, 1:1) .
Q. How can researchers purify this compound to ≥95% purity, and what analytical techniques validate its structural integrity?
- Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Validation :
- HPLC : C18 column, mobile phase acetonitrile/water (60:40), retention time ~8.2 min .
- NMR : Key signals include δ 2.1 ppm (N,N-dimethyl groups), δ 2.2 ppm (acetamido CH3), and δ 7.6 ppm (aromatic protons) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 mg/mL at 25°C). Solubility increases in acidic media (pH <4) due to protonation of the acetamido group .
- Stability : Stable at room temperature for >6 months when stored in amber vials under inert gas. Degrades at >100°C or in alkaline conditions (pH >9) via hydrolysis of the acetamido moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) basis set to analyze electron density maps. The acetamido group’s carbonyl oxygen acts as an electron-withdrawing group, directing electrophilic attacks to the para position .
- Reactivity Prediction : Fukui indices indicate higher electrophilicity at the phenyl ring’s C4 position, aligning with experimental nitration results .
Q. What mechanistic insights explain contradictory data in metabolic studies of structurally analogous N,N-dimethylacetamides?
- Key Findings :
- Metabolite Confounding : GC analysis may underestimate urinary metabolites due to thermal degradation of labile intermediates (e.g., methylglyoxal derivatives). LC-MS/MS is preferred for accurate quantification .
- Species Variability : Rodent models show higher CYP2E1-mediated N-demethylation rates compared to primates, leading to divergent toxicity profiles .
Q. How can researchers design experiments to resolve discrepancies in reported biological activity data for this compound?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
